molecular formula C24H25FN2O2 B2521166 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane CAS No. 1788914-19-1

1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane

Cat. No.: B2521166
CAS No.: 1788914-19-1
M. Wt: 392.474
InChI Key: VULLLQJTHFBEHE-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and a carbonyl group, as well as an azepane ring substituted with a methoxyphenyl group

Scientific Research Applications

1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Next, the fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with 4-fluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride. The azepane ring is then synthesized through a cyclization reaction involving a suitable diamine and a dihalide compound. Finally, the methoxyphenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-phenylazepane: Lacks the methoxy group, which may affect its binding properties and biological activity.

    1-[4-(4-chlorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane: Contains a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and pharmacokinetics.

Uniqueness

1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer enhanced biological activity and specificity. The combination of these functional groups with the pyrrole and azepane rings makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O2/c1-29-22-11-7-17(8-12-22)19-4-2-3-13-27(16-19)24(28)23-14-20(15-26-23)18-5-9-21(25)10-6-18/h5-12,14-15,19,26H,2-4,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLLQJTHFBEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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